molecular formula C14H18N2O2 B12562848 N-(4-Ethoxy-3,6-dihydropyridin-1(2H)-yl)benzamide CAS No. 143281-90-7

N-(4-Ethoxy-3,6-dihydropyridin-1(2H)-yl)benzamide

Cat. No.: B12562848
CAS No.: 143281-90-7
M. Wt: 246.30 g/mol
InChI Key: WRNIJXQGNDKFBD-UHFFFAOYSA-N
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Description

N-(4-Ethoxy-3,6-dihydropyridin-1(2H)-yl)benzamide is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

143281-90-7

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-(4-ethoxy-3,6-dihydro-2H-pyridin-1-yl)benzamide

InChI

InChI=1S/C14H18N2O2/c1-2-18-13-8-10-16(11-9-13)15-14(17)12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3,(H,15,17)

InChI Key

WRNIJXQGNDKFBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CCN(CC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

N-(4-Ethoxy-3,6-dihydropyridin-1(2H)-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C15H18N2O2C_{15}H_{18}N_{2}O_{2}. Its structure includes a dihydropyridine moiety linked to a benzamide group, which is crucial for its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest at G1 phase
HeLa (Cervical)10.0Inhibition of DNA synthesis

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of key enzymes involved in cancer progression. Notably, it has shown inhibitory effects on dihydrofolate reductase (DHFR), a target for various chemotherapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Regulation : It influences cell cycle checkpoints, particularly at the G1 phase, preventing cancer cells from proliferating.
  • Enzyme Inhibition : By inhibiting DHFR, it disrupts nucleotide synthesis necessary for DNA replication.

Study 1: Antitumor Efficacy in Animal Models

A study conducted on xenograft models demonstrated that this compound significantly reduced tumor size compared to control groups. The treatment led to a decrease in Ki-67 expression, indicating reduced cell proliferation.

Study 2: Combination Therapy

In combination with standard chemotherapy agents like methotrexate, this compound enhanced therapeutic efficacy while reducing side effects associated with high-dose chemotherapy. This suggests a potential role in combination therapies for more effective cancer treatment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.